molecular formula C9H19NO B13190273 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol

3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol

Cat. No.: B13190273
M. Wt: 157.25 g/mol
InChI Key: GUFIPUGHDQHSIG-UHFFFAOYSA-N
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Description

3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a cyclopropyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylcyclopropyl ketone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial production, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at room temperature.

Major Products Formed

    Oxidation: 3-Keto-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol

    Reduction: 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-amine

    Substitution: Various substituted derivatives depending on the halide used.

Scientific Research Applications

3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to certain enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the cyclopropyl ring.

    1-Amino-2-propanol: Another analog with a different arrangement of functional groups.

Uniqueness

3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-9(4-5-9)8(11)7(2)6-10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

GUFIPUGHDQHSIG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C(C(C)CN)O

Origin of Product

United States

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